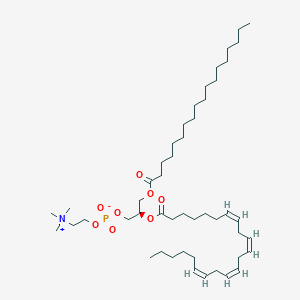
1-十八烷酰-2-(7Z,10Z,13Z,16Z-二十二四烯酰)-sn-甘油-3-磷酸胆碱
描述
1-Octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycero-3-phosphocholine is a complex phospholipid, notable for its intricate molecular structure that encompasses a variety of functional groups and bonds. This compound plays a crucial role in biological membranes, affecting membrane fluidity and participating in signaling pathways.
Synthesis Analysis
Synthesis of this compound involves esterification reactions where fatty acid moieties are attached to the glycerol backbone. A regioselective, stereoselective synthesis approach can be used for the incorporation of specific fatty acids at designated positions on the glycerol backbone, utilizing enzymes like lipoxygenase and lipase for selective oxidation and acylation steps (Baba et al., 1990).
Molecular Structure Analysis
Magic-angle spinning NMR studies reveal insights into the molecular organization within multibilayers formed by this phospholipid. The arrangement of its acyl chains and headgroup interactions significantly influences its physical state and biological functions. Details on chain orientation and headgroup spacing provide valuable information on how this phospholipid interacts within membranes and with other molecules (Halladay et al., 1990).
Chemical Reactions and Properties
The vinyl ether link at the sn-1 position of plasmalogens like 1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycero-3-phosphocholine is susceptible to oxidative reactions. Oxidative products from the vinyl ether linkage and the polyunsaturated fatty acid at the sn-2 position have been studied, showing that oxidation can occur at both positions, leading to a variety of oxidized products (Berry & Murphy, 2005).
Physical Properties Analysis
The phase behavior and physical properties of phospholipids like this are crucial for their function in biological membranes. Differential scanning calorimetry (DSC) and other analytical techniques can be used to study the phase transitions, melting points, and the effect of unsaturation on membrane fluidity. These properties are affected by the fatty acid composition and the presence of double bonds, influencing the lipid's role in membrane dynamics and interactions with proteins (Negelmann et al., 1997).
Chemical Properties Analysis
The chemical reactivity of this phospholipid, including its interactions with enzymes like phospholipase A2, is fundamental to understanding its biological functions. Enzymatic hydrolysis can lead to the formation of lysophosphatidylcholine and free fatty acids, which are important signaling molecules. The acyl chain composition significantly affects the substrate specificity and reaction rate of these enzymatic processes (Kiu et al., 1987).
科学研究应用
磷脂分析和表征
研究已利用高效液相色谱和快速原子轰击质谱分析不寻常的磷脂分子种类,包括与 1-十八烷酰-2-(7Z,10Z,13Z,16Z-二十二四烯酰)-sn-甘油-3-磷酸胆碱类似的变体。这种方法能够识别完整磷脂分子的脂肪酰链中的分子量、支链和双键(Dasgupta、Ayanoglu、Tomer 和 Djerassi,1987 年)。
用于分子组织的核磁共振研究
魔角旋转 1H 和 13C 核磁共振 (NMR) 已被用于研究混合链磷脂的水性分散液,这些分散液可以形成交指的多层膜。这些研究揭示了磷脂混合物的分子组织和行为(Halladay、Stark、Ali 和 Bittman,1990 年)。
临界胶束浓度测定
已进行研究以确定磷酸胆碱化合物的临界胶束浓度,包括与 1-十八烷酰-2-(7Z,10Z,13Z,16Z-二十二四烯酰)-sn-甘油-3-磷酸胆碱在结构上相关的化合物。这对于理解它们在生物学研究中的行为至关重要,因为它们在这种情况下通常作为单分子物种存在(Kramp、Piéroni、Pinckard 和 Hanahan,1984 年)。
磷脂合成和修饰
研究还涉及磷脂的合成和修饰,包括 1-十八烷酰-2-(7Z,10Z,13Z,16Z-二十二四烯酰)-sn-甘油-3-磷酸胆碱的变体。这种合成对于为研究和治疗目的创造特定分子至关重要(Baba、Yoneda、Tahara、Iwasa、Kaneko 和 Matsuo,1990 年)。
生物学和生理学研究
已经对类似磷酸胆碱衍生物的生物学和生理作用进行了广泛的研究,探讨了它们在细胞信号传导、脂质代谢和潜在治疗应用中的作用(Potier、Chantôme、Joulin、Girault、Roger、Besson、Jourdan、Leguennec、Bougnoux 和 Vandier,2011 年)。
膜行为和性质
对磷脂的膜行为的研究,包括与 1-十八烷酰-2-(7Z,10Z,13Z,16Z-二十二四烯酰)-sn-甘油-3-磷酸胆碱在结构上相关的变体,揭示了它们对膜性质、相行为以及与其他脂质相互作用的影响(Dumaual、Jenski 和 Stillwell,2000 年)。
作用机制
属性
IUPAC Name |
[(2R)-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H88NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,46H,6-13,15,17-19,21,23,26-28,30,32-45H2,1-5H3/b16-14-,22-20-,25-24-,31-29-/t46-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZGUCXCTZMPTR-UVGACIQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H88NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(18:0/22:4(7Z,10Z,13Z,16Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008054 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycero-3-phosphocholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycero-3-phosphocholine in the study of cuprizone-induced demyelination?
A: The research paper identifies 1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycero-3-phosphocholine as one of the significantly altered metabolites in the corpus callosum of mice following cuprizone-induced demyelination. [] The study found that this particular phosphatidylcholine was significantly increased in the cuprizone-treated group compared to the control group. [] This suggests a potential link between 1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycero-3-phosphocholine and the demyelination process, although further research is needed to elucidate the specific mechanisms involved.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



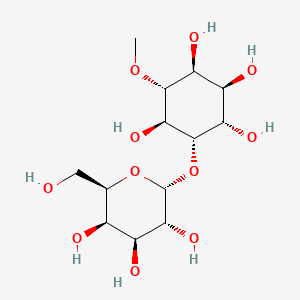
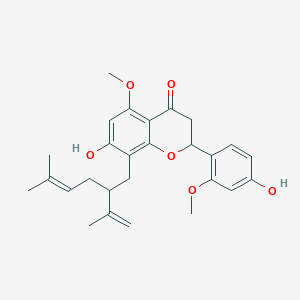
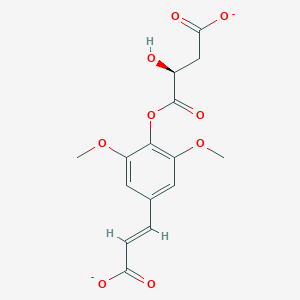
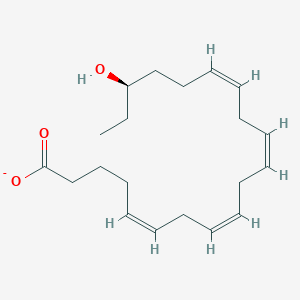
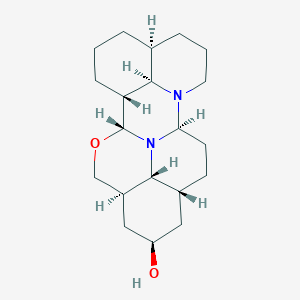

![Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate](/img/structure/B1265075.png)
![[(1R,10S,12R,13E,16S)-13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B1265079.png)
![2-(6-Chloro-2-(4-(3-fluoropropoxy)phenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-diethylacetamide](/img/structure/B1265080.png)
![(2E)-5-[(1R,2R,4aR,5R,8aS)-2-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B1265081.png)

![1,1,1-trifluoro-N-[4-[2-[4-[2-[3-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide](/img/structure/B1265084.png)
![[Ti(eta(5)-C5H5)2]](/img/structure/B1265085.png)
